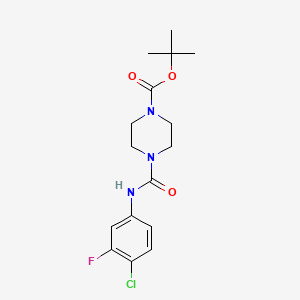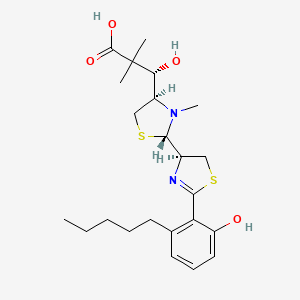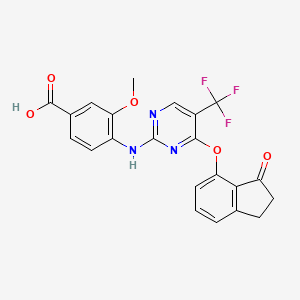
2-methyl-4-(3-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metil-4-(3-nitrofenil)-1H-pirrol es un compuesto orgánico heterocíclico que contiene un anillo de pirrol sustituido con un grupo metilo en la posición 2 y un grupo nitrofenilo en la posición 4
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-metil-4-(3-nitrofenil)-1H-pirrol típicamente implica la nitración de un precursor adecuado. Un método común es la nitración de 2-metil-imidazol, que se puede lograr utilizando agentes nitrantes como ácido nítrico o una mezcla de ácido nítrico y ácido sulfúrico . Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura y la concentración para garantizar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de 2-metil-4-(3-nitrofenil)-1H-pirrol puede implicar procesos de nitración similares, pero a mayor escala. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-metil-4-(3-nitrofenil)-1H-pirrol experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados nitro correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amino.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de pirrol y el grupo nitrofenilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidrógeno gaseoso con un catalizador de paladio o borohidruro de sodio se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos (por ejemplo, aminas) en diversas condiciones.
Principales Productos Formados
Oxidación: Derivados nitro con grupos funcionales adicionales que contienen oxígeno.
Reducción: Derivados amino donde el grupo nitro se convierte en un grupo amino.
Sustitución: Diversos derivados sustituidos de pirrol y nitrofenilo dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 2-metil-4-(3-nitrofenil)-1H-pirrol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con objetivos biológicos específicos.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 2-metil-4-(3-nitrofenil)-1H-pirrol implica su interacción con varios objetivos moleculares y vías. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a efectos biológicos. El anillo de pirrol también puede participar en interacciones de unión con enzimas y receptores, modulando su actividad e influyendo en los procesos celulares .
Comparación Con Compuestos Similares
Compuestos Similares
2-metil-4-(3-nitrofenil)-3-butin-2-ol: Un compuesto con un grupo nitrofenilo similar pero diferentes grupos funcionales en otras posiciones.
2-metil-4(5)-nitroimidazol: Otro heterociclo nitro-sustituido con diferente estructura de anillo y propiedades.
Singularidad
El 2-metil-4-(3-nitrofenil)-1H-pirrol es único debido a su patrón de sustitución específico en el anillo de pirrol, lo que le confiere propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C11H10N2O2 |
|---|---|
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-methyl-4-(3-nitrophenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10N2O2/c1-8-5-10(7-12-8)9-3-2-4-11(6-9)13(14)15/h2-7,12H,1H3 |
Clave InChI |
OZZVRAPZATVXPV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)



![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)



![trans-4-[4-[4-(5-Fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-3,6-dihydro-1(2H)-pyridinyl]cyclohexaneacetic acid](/img/structure/B11826428.png)
![Bn(-2)[Bn(-6)]L-Gal(b1-4)[Bn(-2)][Bn(-3)][Bn(-6)]L-Glc(b)-O-Ph(4-OMe)](/img/structure/B11826438.png)
![2-[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-6-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxymethyl]-5-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl]acetate](/img/structure/B11826446.png)
![Carbamic acid, N-[(1S,5R,6R)-6-(acetylamino)-3-cyano-5-(1-ethylpropoxy)-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B11826456.png)

![Carbamic acid, N-[(1R)-1-methyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B11826469.png)
